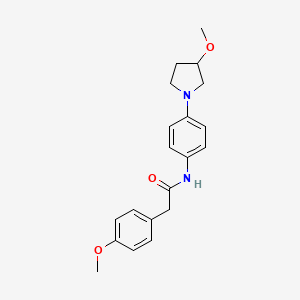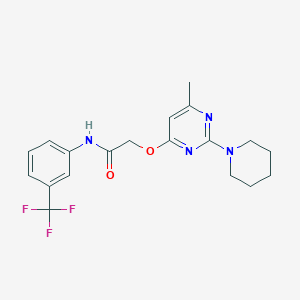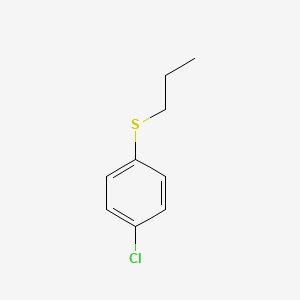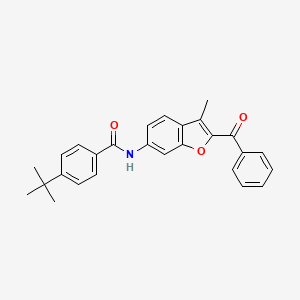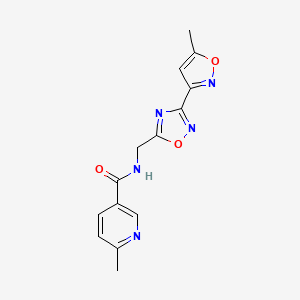
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide involves multistep reaction sequences starting from 6-methyl nicotinate. These processes often include the formation of 1,3,4-oxadiazoline derivatives bearing a 6-methylpyridine moiety, which are established through various spectral and elemental analyses (Shyma et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category can be confirmed through different spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectral data. In some cases, the three-dimensional structure can be further elucidated through single-crystal X-ray analysis, offering detailed insight into the molecular configuration and spatial arrangement (Shyma et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, often serving as intermediates in the synthesis of other complex molecules. The reaction mechanisms and pathways can significantly differ based on the functional groups attached to the nicotinamide core. Their chemical properties, including reactivity and stability, are influenced by the substitution pattern on the nicotinamide ring and the presence of additional heterocyclic systems (Shyma et al., 2013).
Scientific Research Applications
Antimicrobial and Antifungal Applications
Studies on nicotinamide derivatives, such as 4-thiazolidinones of nicotinic acid, have demonstrated antimicrobial and antifungal properties. These compounds have been tested against a variety of bacterial and fungal species, showing comparable activity to standard drugs in some cases (Patel & Shaikh, 2010). Similarly, 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety have shown antimicrobial and antioxidant activities, highlighting the potential of such structures in developing new antimicrobial agents (Shyma et al., 2013).
Catalysis and Synthetic Chemistry
Research into the isomerization of propargylisoxazole to pyridine under Fe(II)/Au(I) relay catalysis has paved the way for efficient synthesis methods for methyl nicotinates and halonicotinates, demonstrating the versatility of nicotinamide derivatives in synthetic chemistry (Galenko et al., 2017).
Enzyme Inhibition for Therapeutic Targets
Nicotinamide derivatives have been explored for their inhibitory effects on enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic and chronic diseases. Small molecule inhibitors of NNMT offer insights into developing treatments for conditions characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have also been studied for their corrosion inhibition effects on metals in acidic environments, showcasing the potential of these compounds in industrial applications to protect metals from corrosion (Chakravarthy et al., 2014).
Structural Characterization and Biological Activity
Structural modifications in nicotinamide derivatives, such as the synthesis of 2-nicotinamido-1,3,4-thiadiazole, have been investigated for their biological activities, including antimicrobial and anti-inflammatory effects. Structural characterization aids in understanding the biological activity and potential applications of these compounds (Burnett et al., 2015).
properties
IUPAC Name |
6-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSUZNAIFXZZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)
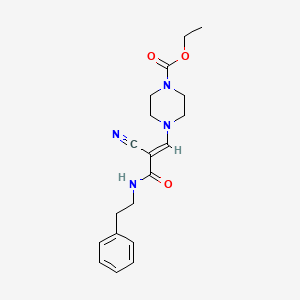
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)
